molecular formula C23H27ClN4O2 B2980484 (2-ethoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1189676-78-5

(2-ethoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2980484
CAS No.: 1189676-78-5
M. Wt: 426.95
InChI Key: NVUUNGCRQOMPGR-UHFFFAOYSA-N
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Description

This compound features a piperazine core linked to a 2-ethoxyphenyl methanone group and a 1-(p-tolyl)-1H-imidazol-2-yl substituent. The ethoxy group at the ortho position of the phenyl ring enhances lipophilicity, while the p-tolyl group on the imidazole contributes to steric bulk. Its hydrochloride salt improves solubility for pharmacological applications.

Properties

IUPAC Name

(2-ethoxyphenyl)-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2.ClH/c1-3-29-21-7-5-4-6-20(21)22(28)25-14-16-26(17-15-25)23-24-12-13-27(23)19-10-8-18(2)9-11-19;/h4-13H,3,14-17H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUUNGCRQOMPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=CN3C4=CC=C(C=C4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-ethoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or an amine.

    Piperazine Derivative Formation: The piperazine ring is introduced by reacting the imidazole derivative with piperazine under suitable conditions.

    Coupling with 2-Ethoxyphenyl Group: The final step involves coupling the piperazine derivative with 2-ethoxybenzoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2-ethoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and the imidazole moiety can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced, particularly at the imidazole ring, under suitable reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

It appears the query is focused on the applications of the chemical compound "(2-ethoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride." However, directly applicable information, data tables, or case studies for this specific compound are not available in the provided search results. The search results do provide some information on similar compounds and related concepts.

Here's what can be gathered from the search results:

  • This compound:
    • This compound has the molecular formula C23H27ClN4O2 and a molecular weight of 426.9 .
    • It is also identified by the CAS number 1189676-78-5 .
  • Similar Imidazole Compounds:
    • Other imidazole derivatives exist, such as (1-(4-methoxyphenyl)-2-p-tolyl-1H-imidazol-4-yl)(4-(naphthalen-2-yl)piperazin-1-yl)methanone, with potential applications as inhibitors .
    • Another related compound is (1-(3-ethoxyphenyl)-2-p-tolyl-1H-imidazol-4-yl)(4-(quinolin-3-yl)piperazin-1-yl)methanone .
  • General Information on Imidazole Derivatives:
    • 2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide, a synthetic organic compound, has a complex structure with potential applications in scientific research. It features an imidazole ring with methoxyphenyl and p-tolyl groups.
    • The preparation of such compounds involves multi-step organic reactions, starting with imidazole ring formation, followed by the introduction of substituents, and finally, the establishment of a thioether linkage and introduction of an acetamide group.
    • The mechanism of action may involve interaction with molecular targets, with the imidazole ring potentially interacting with enzymes or receptors. The methoxyphenyl and p-tolyl groups may enhance binding affinity.

Mechanism of Action

The mechanism of action of (2-ethoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring is known to coordinate with metal ions, which could be relevant in its mechanism of action.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with three structural analogs:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Notes References
Target Compound C23H25ClN4O2 ~424.5* 2-ethoxyphenyl, p-tolyl-imidazole Potential MDM2 inhibitor; enhanced lipophilicity
3-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride (1189962-14-8) C23H27ClN4O 410.9 3-phenylpropan-1-one Ketone chain may alter metabolic stability
(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone hydrochloride (1323490-64-7) C17H23ClN4O2 350.8 4-methoxyphenyl, ethyl-imidazole Smaller size; improved solubility
(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone hydrochloride (1189466-09-8) C21H22ClFN4O2 416.9 2-methoxyphenyl, 2-fluorophenyl-imidazole Fluorine enhances electronegativity for binding

*Calculated molecular weight based on structural analysis.

Key Observations:

The p-tolyl group on the imidazole (target and ) introduces steric bulk, which may improve target binding but could hinder metabolic clearance compared to smaller groups like ethyl () or 2-fluorophenyl ().

Molecular Weight and Size :

  • The target compound (~424.5 g/mol) is larger than ’s analog (350.8 g/mol), suggesting differences in bioavailability and distribution.

Pharmacological Implications

  • MDM2 Inhibition : highlights PROTAC derivatives with similar piperazine-imidazole scaffolds, suggesting the target compound may act as a protein degrader in oncology. The ethoxy group’s lipophilicity could improve cell penetration compared to ’s ketone chain .
  • Receptor Affinity: ’s benzoimidazole analog demonstrates dual histamine H1/H4 receptor activity, implying the piperazine-methanone core is versatile for receptor targeting. The target’s p-tolyl group may favor interactions with hydrophobic binding pockets .
  • Metabolic Stability : The ethyl substituent in ’s compound may reduce cytochrome P450-mediated metabolism compared to bulkier aryl groups, highlighting a trade-off between binding and clearance .

Q & A

Q. What synthetic strategies are optimal for synthesizing (2-ethoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride?

Methodological Answer: A three-step synthesis is recommended:

Imidazole-piperazine coupling : React 1-(p-tolyl)-1H-imidazole-2-carbaldehyde with piperazine under reductive amination conditions (e.g., sodium triacetoxyborohydride in dichloromethane).

Carbonyl introduction : Treat the resulting piperazine intermediate with 2-ethoxybenzoyl chloride in the presence of a base (e.g., K₂CO₃) in DMF at 80°C.

Salt formation : React the free base with HCl in ethanol to yield the hydrochloride salt.
Key purification steps : Column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) followed by recrystallization from ethanol/water .

Q. How should researchers characterize the compound’s purity and structural identity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Key peaks include aromatic protons (δ 6.8–7.5 ppm), ethoxy group (δ 1.4 ppm, triplet; δ 4.1 ppm, quartet), and piperazine protons (δ 2.5–3.5 ppm).
    • ¹³C NMR : Confirm carbonyl (C=O) at ~170 ppm and piperazine carbons (40–55 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS should match the molecular formula C₂₅H₂₇ClN₄O₂ (exact mass calculated: 474.18).
  • Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values .

Q. How can dual receptor binding affinity (e.g., histamine H₁/H₄) be systematically evaluated for this compound?

Methodological Answer:

  • Radioligand Binding Assays :
    • Use [³H]mepyramine for H₁ receptor binding (cell membranes from transfected HEK293 cells).
    • For H₄ receptors, employ [³H]histamine competition assays.
    • Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).
  • Functional Assays :
    • Measure intracellular calcium flux (Fluo-4 AM dye) in H₁/H₄-expressing cells to assess agonist/antagonist activity.
    • Validate selectivity via screening against off-target GPCRs (e.g., serotonin, adrenergic receptors) .

Q. How should researchers resolve discrepancies between in vitro potency and in vivo efficacy?

Methodological Answer:

  • Metabolic Stability : Incubate the compound with liver microsomes (human/rodent) and quantify remaining parent compound via LC-MS/MS.
  • Plasma Protein Binding : Use equilibrium dialysis to measure free fraction.
  • Pharmacokinetic (PK) Profiling : Administer intravenously/orally to rodents; collect plasma samples for AUC and half-life determination.
  • Data Reconciliation : Apply PK/PD modeling to correlate in vitro IC₅₀ with effective plasma concentrations .

Q. What methodologies are recommended for studying the compound’s physicochemical stability?

Methodological Answer:

  • Forced Degradation Studies :
    • Acidic/alkaline conditions : Incubate in 0.1M HCl/NaOH (37°C, 24h); monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA).
    • Oxidative stress : Treat with 3% H₂O₂; assess peroxide-sensitive groups (e.g., imidazole ring).
  • Solid-State Stability : Store under accelerated conditions (40°C/75% RH) for 4 weeks; analyze by XRPD for polymorphic changes .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity?

Methodological Answer:

  • Core Modifications :
    • Replace the 2-ethoxyphenyl group with halogenated or bulky substituents to assess steric effects.
    • Modify the piperazine linker (e.g., replace with homopiperazine) to alter conformational flexibility.
  • Assay Cascade :
    • Screen analogs against H₁/H₄ receptors and CYP450 isoforms (e.g., CYP3A4 inhibition).
    • Prioritize compounds with >50-fold selectivity over off-target receptors .

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